Dlin-MC4-dma
Description
In Vitro Studies on the Efficacy of Dlin-MC4-dma LNPs
In vitro studies are foundational for assessing the direct impact of this compound formulated LNPs on cellular targets, providing insights into their potential for gene modulation before progressing to more complex in vivo models.
Quantification of Gene Silencing Efficiency mediated by siRNA Delivery
This compound has been investigated for its ability to facilitate siRNA delivery for gene silencing. Studies have focused on quantifying the efficiency of this process across different cell types. For instance, LNPs formulated with Dlin-MC3-DMA (a related ionizable lipid) have shown potent siRNA delivery capabilities, with related lipidoids like DLin-KC2-DMA demonstrating significant gene knockdown. While specific quantitative data for this compound in direct comparison to other lipids in siRNA delivery is detailed in broader lipidoid library studies, the general trend indicates that ionizable lipids are crucial for efficient in vivo gene silencing. For example, in studies evaluating various ionizable lipids for siRNA delivery, DLin-KC2-DMA formulations showed potent gene silencing effects, reducing GAPDH protein expression by up to 83% in certain primary cell types at a concentration of 5 μg/ml siRNA liposomes.ca. DLin-DMA, an ether analog of DODAP, has also been used in SNALP formulations for in vivo gene silencing nih.gov.
Assessment of Gene Expression Levels following mRNA or Plasmid DNA Delivery
Beyond siRNA, this compound and related ionizable lipids are also explored for mRNA and plasmid DNA (pDNA) delivery. Research indicates that LNPs containing ionizable lipids can be effective transfection reagents for pDNA, achieving transfection efficiencies comparable to or exceeding commercial reagents like Lipofectamine in various cell lines and primary cultures nih.gov. Studies using DLin-MC3-DMA, a closely related lipidoid, have demonstrated its utility in LNP formulations for delivering pDNA, leading to robust reporter-gene expression following microinjection into chick embryos nih.gov. Furthermore, LNPs incorporating ionizable lipids are pivotal for mRNA delivery, with specific formulations showing enhanced mRNA delivery to primary human T cells in vitro dcchemicals.com.
Application Across Diverse Cell Lines and Primary Cell Cultures for Mechanistic Insights
The application of this compound-based LNPs extends across a range of cell lines and primary cell cultures to elucidate mechanisms of gene delivery and modulation. Studies have shown that LNPs containing DLin-KC2-DMA, a related lipidoid, exhibit potent gene silencing in various human prostate cancer cell lines, including LNCaP, LAPC-4, and CWR22Rv1 liposomes.ca. These formulations were effective in delivering siRNA into the cytoplasm following endocytotic uptake, providing mechanistic insights into cellular entry and cargo release. Research comparing different ionizable lipids for mRNA delivery has utilized cell lines such as Jurkat cells and primary human T cells to assess delivery efficiency dcchemicals.com. Primary cells are crucial for in vitro studies as they more closely represent the in vivo state, offering biologically accurate data for understanding cellular responses to LNP delivery bemek.co.ilfacellitate.com.
In Vivo Research Models for this compound LNP Applications
Systemic and Tissue-Specific Biodistribution of this compound LNPs
The biodistribution of LNPs is significantly influenced by their lipid composition, including the ionizable lipid. Studies investigating various ionizable lipids, such as SM-102, ALC-0315, DLin-MC3-DMA, and 113-O12B, in mRNA-LNPs have revealed that altering the ionizable lipid component substantially impacts plasma pharmacokinetics and tissue biodistribution profiles of expressed proteins nih.gov. While specific biodistribution data for this compound is often discussed in the context of broader lipidoid libraries, research with related lipids like DLin-MC3-DMA has shown high accumulation in the liver, spleen, and kidneys when formulated with siRNA nih.gov. Comparative studies of different ionizable lipids for pDNA delivery have indicated that LNPs formulated with DLin-KC2-DMA or DLin-MC3-DMA exhibit significantly higher in vivo protein production in the spleen compared to the liver nih.govresearchgate.net.
Strategies for Targeted Gene Delivery to Specific Organ Systems
The design of LNPs, particularly the choice of ionizable lipid, is a key strategy for achieving targeted gene delivery to specific organ systems. Research into ionizable lipids aims to optimize their physicochemical properties to enhance delivery efficiency and tissue selectivity nih.gov. For instance, tailoring the structure of paracyclophane-based ionizable lipids has enabled mRNA expression specifically in the liver or simultaneously across multiple organs in vivo nih.gov. Studies comparing DLin-MC3-DMA, DLin-KC2-DMA, and DODAP for pDNA delivery have highlighted that DLin-KC2-DMA facilitated higher in vivo pDNA transfection, potentially due to its head group pKa and lipid tail structure nih.govresearchgate.net. These findings underscore the importance of ionizable lipid selection in directing LNPs to desired target organs for effective gene expression or silencing.
Structure
2D Structure
Properties
Molecular Formula |
C44H81NO2 |
|---|---|
Molecular Weight |
656.1 g/mol |
IUPAC Name |
[(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl] 5-(dimethylamino)pentanoate |
InChI |
InChI=1S/C44H81NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-43(47-44(46)41-37-38-42-45(3)4)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,43H,5-12,17-18,23-42H2,1-4H3/b15-13-,16-14-,21-19-,22-20- |
InChI Key |
QNUBVWOFCJNYJO-KWXKLSQISA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCC(OC(=O)CCCCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)OC(=O)CCCCN(C)C |
Origin of Product |
United States |
Synthetic Strategies and Structure Activity Relationships of Dlin Mc4 Dma
Methodologies for the Chemical Synthesis of Dlin-MC4-dma and Its Structural Analogues
The synthesis of this compound and its structural counterparts, such as the widely recognized Dlin-MC3-DMA, involves a multi-step chemical process. A common synthetic route entails the esterification of a custom-synthesized or commercially available alcohol with a carboxylic acid derivative containing a dimethylamino group.
A general synthetic scheme for this class of ionizable lipids can be outlined as follows:
Synthesis of the Hydrophobic Core: The synthesis typically starts with the preparation of the branched dialkyl alcohol core. This can be achieved through various organic chemistry reactions, often involving the coupling of two long-chain alkyl bromides to a central carbonyl-containing fragment, followed by reduction to the secondary alcohol. The characteristic unsaturation in the lipid tails, such as the linoleyl chains, is often incorporated at this stage by using unsaturated starting materials.
Preparation of the Amine-Containing Linker: A separate synthesis is carried out to prepare the linker, which is a carboxylic acid or an activated derivative thereof, featuring a terminal dimethylamino group. For this compound, this would be 5-(dimethylamino)pentanoic acid.
Esterification Reaction: The final step involves the esterification of the hydrophobic alcohol core with the amine-containing linker. This reaction is typically performed in the presence of a coupling agent, such as a carbodiimide, to facilitate the formation of the ester bond.
The synthesis of structural analogues like Dlin-MC3-DMA follows a similar protocol, with the primary difference being the length of the linker arm; Dlin-MC3-DMA utilizes a 4-(dimethylamino)butanoate linker. glpbio.com This modular synthetic approach allows for the systematic modification of the headgroup, linker, and lipid tails to investigate structure-activity relationships.
Elucidation of Molecular Architecture and Design Principles Governing Ionizable Lipid Efficacy
The efficacy of ionizable lipids like this compound is not coincidental but rather the result of a rational design process guided by key structure-activity relationships. The molecular architecture of these lipids is finely tuned to overcome the biological barriers to nucleic acid delivery.
A critical design principle is the ionizable nature of the headgroup. The tertiary amine in this compound has a specific pKa value that is crucial for its function. At the acidic pH of the LNP formulation process (typically around pH 4), the amine is protonated and positively charged, which facilitates the complexation with the negatively charged nucleic acid backbone. nih.gov Upon entering the bloodstream, where the pH is neutral (around 7.4), the lipid becomes largely deionized, reducing non-specific interactions with blood components and minimizing toxicity. nih.gov Once the LNP is taken up by the target cell into an endosome, the acidic environment of the endosome (pH 5-6) leads to the re-protonation of the lipid. nih.gov This positive charge promotes interaction with the negatively charged endosomal membrane, leading to its disruption and the release of the nucleic acid payload into the cytoplasm.
Research has shown a strong correlation between the pKa of the ionizable lipid and its in vivo gene silencing activity. researchgate.netliposomes.ca There is an optimal pKa range, generally between 6.2 and 6.5, for maximal efficacy in hepatic gene silencing. researchgate.netliposomes.ca Lipids with pKa values that are too high may be toxic, while those with pKa values that are too low may not effectively escape the endosome. nih.gov
The structure of the hydrophobic tails also plays a significant role. The presence of unsaturation, as seen in the linoleyl tails of this compound, introduces kinks in the hydrocarbon chains. This prevents tight packing of the lipids, increasing the fluidity of the LNP and facilitating the transition to non-bilayer structures that are thought to be important for endosomal escape.
Impact of Chemical Modifications on the Performance of this compound in Nucleic Acid Complexation
The performance of this compound in nucleic acid complexation and subsequent delivery can be significantly altered through chemical modifications to its core components: the headgroup, the linker, and the hydrophobic tails.
Headgroup Modification: Subtle changes to the amine-containing headgroup can have a profound impact on the lipid's pKa. For instance, altering the substitution on the nitrogen atom can modulate the pKa over a wide range. liposomes.ca This allows for the fine-tuning of the lipid's ionization behavior to optimize its performance for specific applications or target tissues.
Lipid Tail Modification: The degree of unsaturation and the length of the lipid tails are critical determinants of LNP stability and fusogenicity. While the two linoleyl tails in this compound are a common feature, studies on related lipids have shown that replacing them with other unsaturated or even saturated chains can significantly impact delivery efficiency. For example, lipids with fully saturated tails generally show poor gene silencing activity. nih.gov The introduction of unsaturation enhances the fluidity of the LNP, which is believed to be crucial for the release of the nucleic acid payload from the endosome.
The following table provides a comparative overview of this compound and its close analogues, highlighting the impact of structural variations on their physicochemical properties and biological activity.
| Compound Name | pKa | Key Structural Difference from this compound | In Vivo Efficacy (Factor VII Silencing ED50 in mice) |
| This compound | ~6.93 | - | Data not widely published in comparative studies |
| Dlin-MC3-DMA | 6.44 | Shorter linker (butanoate vs. pentanoate) | ~0.005 mg/kg |
| Dlin-KC2-DMA | 6.1 | Different linker and headgroup (ketal-containing) | ~0.01 mg/kg |
| DLinDMA | 6.8 | Ether linkage instead of ester; different headgroup | >1 mg/kg |
This table is generated based on data from multiple sources and is for illustrative purposes. ED50 values can vary depending on the specific formulation and experimental conditions. liposomes.canih.gov
Advanced Computational and Spectroscopic Techniques for this compound Characterization
A suite of advanced analytical techniques is employed to characterize this compound and the LNPs it forms, providing insights into their structure and function from the molecular to the nanoparticle level.
Computational Modeling: Molecular dynamics (MD) simulations have become an invaluable tool for understanding the behavior of ionizable lipids like this compound within a lipid bilayer and in the context of an LNP. rsc.org These simulations can predict how the lipid will orient itself within the nanoparticle, its interactions with other lipid components and the encapsulated nucleic acid, and how its protonation state changes in different pH environments. rsc.org MD simulations can also shed light on the mechanism of endosomal escape by modeling the fusion of the LNP with the endosomal membrane.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for confirming the chemical structure of synthesized this compound and its analogues. It provides detailed information about the connectivity of atoms within the molecule.
Mass Spectrometry (MS): MS is used to determine the precise molecular weight of this compound, further confirming its identity and purity.
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS): These scattering techniques are used to probe the internal structure of the LNPs. ornl.gov They can provide information about the size and shape of the nanoparticles, the arrangement of the lipids within the particle, and the location of the encapsulated nucleic acid. ornl.govresearchgate.net SAXS and SANS can help to elucidate whether the LNP core is a homogenous mixture or has a more complex, structured organization. researchgate.net
Microscopy Techniques:
Cryogenic Transmission Electron Microscopy (Cryo-EM): Cryo-EM allows for the direct visualization of individual LNPs in their native, hydrated state. This technique can reveal the morphology of the nanoparticles, including their size distribution and whether they are spherical or have more complex shapes. Cryo-EM can also provide insights into the internal structure of the LNPs, sometimes revealing an electron-dense core where the nucleic acid is thought to reside. biorxiv.org
The following table summarizes the application of these advanced techniques in the characterization of this compound and related LNPs.
| Technique | Application in this compound Research | Key Findings |
| Molecular Dynamics (MD) Simulations | Modeling the behavior of this compound within LNPs and its interaction with membranes. | Insights into pKa shifts, lipid organization, and mechanisms of endosomal escape. |
| NMR and Mass Spectrometry | Structural confirmation and purity assessment of synthesized this compound. | Verification of chemical identity and molecular weight. |
| SAXS/SANS | Characterization of the internal structure of this compound-containing LNPs. | Information on particle size, shape, and the internal arrangement of lipids and nucleic acids. |
| Cryo-EM | Direct visualization of the morphology and internal structure of individual LNPs. | Confirmation of particle size and shape, and observation of core-shell structures. |
Formulation Science and Biophysical Characterization of Dlin Mc4 Dma Containing Lipid Nanoparticles Lnps
Design and Optimization of LNP Formulations Incorporating Dlin-MC4-dma
The optimization of LNP formulations hinges on the judicious selection and precise ratio of key lipid components: the ionizable lipid (such as this compound), helper lipids, cholesterol, and PEGylated lipids. Each component contributes distinct properties that collectively determine the LNP's stability, encapsulation efficiency, cellular uptake, and endosomal escape.
Investigating the Role of Helper Lipids in LNP Stability and Intracellular Function
Helper lipids, primarily phospholipids (B1166683) and cholesterol, are indispensable for the structural integrity and functional performance of LNPs. These lipids contribute to the formation of stable lipid bilayers, enhance the encapsulation of nucleic acids, and play a role in the subsequent release of the cargo into the cell's cytoplasm.
Phospholipids: Phospholipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), are crucial for forming the LNP's bilayer structure nih.govbiochempeg.comnih.gov. DSPC, with its saturated acyl chains, contributes to increased membrane rigidity and bilayer stability, which is vital for maintaining LNP integrity during circulation biochempeg.comnih.govresearchgate.netnih.gov. Conversely, DOPE, a cone-shaped phospholipid, can promote the formation of hexagonal II phase structures, facilitating endosomal membrane disruption and enhancing the release of nucleic acids into the cytoplasm biochempeg.comresearchgate.netnih.gov. The specific choice and proportion of phospholipids can significantly influence LNP stability and intracellular delivery researchgate.netnih.gov.
Cholesterol: Cholesterol is a ubiquitous component in LNP formulations, acting as a structural lipid that enhances membrane rigidity and fluidity. This modulation of membrane properties contributes to improved LNP stability and can reduce the leakage of encapsulated nucleic acids nih.govbiochempeg.comnih.govfrontiersin.orgbiomol.comacs.orgresearchgate.net. A certain threshold of cholesterol is necessary for efficient nucleic acid encapsulation researchgate.net.
The ionizable lipid, this compound, works synergistically with these helper lipids. The precise combination and molar ratios of this compound, DSPC, cholesterol, and PEG-lipids are optimized to achieve high encapsulation efficiency, maintain structural integrity, and promote effective intracellular delivery nih.govsigmaaldrich.comlcms.czmdpi.comwyatt.com.
| Helper Lipid Type | Common Examples | Primary Role in LNPs | Impact on LNP Function |
| Phospholipid | DSPC | Bilayer formation, structural integrity | Enhances membrane stability |
| Phospholipid | DOPE | Bilayer formation, membrane fluidity | Promotes endosomal escape (hexagonal II phase formation) |
| Sterol Lipid | Cholesterol | Membrane rigidity, stability | Reduces cargo leakage, modulates fluidity |
Strategic Incorporation of Polyethylene Glycol (PEG)-Lipids for Modulating LNP Pharmacodynamics
Polyethylene glycol (PEG)-lipids are critical for conferring colloidal stability to LNPs and modulating their pharmacokinetic and pharmacodynamic profiles. These lipids, characterized by a hydrophilic PEG chain attached to a hydrophobic anchor, form a steric barrier on the LNP surface.
Colloidal Stability and Stealth Properties: The PEG layer shields the LNPs from opsonization by plasma proteins, thereby preventing rapid clearance by the mononuclear phagocytic system and prolonging their circulation half-life in vivo frontiersin.orgbiomol.comlcms.czmdpi.comliposomes.canih.govresearchgate.net. This "stealth" effect is crucial for allowing LNPs to reach target tissues.
Modulation of Pharmacodynamics: The density and characteristics of the PEG layer, influenced by PEG chain length, architecture, and molar ratio, can significantly impact LNP interactions with cells and tissues frontiersin.orgmdpi.comliposomes.canih.gov. While essential for stability, excessive PEGylation can impede cellular uptake and endosomal escape by creating steric hindrance nih.govresearchgate.net. Therefore, the selection of appropriate PEG-lipids and their precise incorporation levels are critical for optimizing LNP performance without compromising therapeutic efficacy. This compound-based LNPs are formulated with specific PEG-lipids to balance these effects, ensuring efficient delivery while maintaining stability.
| Lipid Component | Typical Role in LNP Formulation | Key Functions | Modulation Factors |
| PEG-Lipid | Surface coating | Colloidal stability, prolonged circulation, reduced immune recognition | PEG chain length, molar ratio, architecture, tail length |
Engineering Approaches for this compound LNP Fabrication
The physical and chemical properties of LNPs are highly dependent on the fabrication method and the precise control of manufacturing parameters. Microfluidic technologies have become a preferred method for producing LNPs due to their inherent advantages in reproducibility, scalability, and control over particle attributes.
Application of Microfluidic Technologies for Reproducible LNP Synthesis
Microfluidic platforms offer a continuous, controllable, and highly reproducible method for synthesizing LNPs with a narrow size distribution and uniform morphology utwente.nlgoogle.comresearchgate.netnih.govnih.gov. This approach typically involves the rapid mixing of two streams: one containing the lipids dissolved in an organic solvent (e.g., ethanol) and another containing the nucleic acid payload in an aqueous buffer.
Mechanism: The precise mixing within microchannels, often employing geometries like staggered herringbone mixers, promotes the self-assembly of lipid components around the nucleic acid cargo. This controlled precipitation leads to the formation of sub-100 nm LNPs utwente.nlgoogle.comresearchgate.netnih.gov.
Advantages: Compared to bulk mixing methods, microfluidics provides superior control over critical process parameters such as flow rate, mixing ratio, and temperature, resulting in enhanced batch-to-batch consistency and higher potency of the final LNP product google.comresearchgate.net. This technology is amenable to scaling up production from laboratory to commercial levels utwente.nlgoogle.comresearchgate.net.
This compound Application: While specific studies detailing this compound exclusively in microfluidic synthesis are not as prevalent as for DLin-MC3-DMA, microfluidic techniques are universally applied for the fabrication of LNPs incorporating various ionizable lipids, including this compound, to achieve optimal formulation properties caymanchem.com.
| Fabrication Method | Key Advantages | Key Considerations |
| Microfluidics | Reproducibility, scalability, narrow size distribution, high encapsulation efficiency | Requires specialized equipment, optimization of flow parameters |
| Bulk Mixing | Simpler setup, lower initial cost | Lower reproducibility, broader size distribution, potential for aggregation |
Influence of Manufacturing Parameters on LNP Structural Integrity and Nucleic Acid Encapsulation
The successful fabrication of LNPs relies on the meticulous control of several manufacturing parameters that directly influence the structural integrity and the efficiency of nucleic acid encapsulation.
Flow Rate Ratio (FRR) and Total Flow Rate (TFR): These parameters dictate the mixing kinetics and the time available for lipid self-assembly. Studies have shown that adjusting the FRR and TFR can significantly impact LNP size and polydispersity. For instance, increasing the TFR or FRR can lead to smaller particle sizes researchgate.netnih.gov.
pH of the Aqueous Phase: The pH of the buffer used for the aqueous phase is critical for the encapsulation of nucleic acids. Ionizable lipids, like this compound, become protonated and positively charged at acidic pH values (typically below their pKa). This positive charge facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids, promoting efficient encapsulation nih.govresearchgate.netnih.govnih.govresearchgate.net. Citrate buffer at pH 4 is commonly used to achieve optimal protonation and encapsulation nih.govnih.gov.
Lipid Concentration and Solvent: The concentration of lipids in the organic solvent and the choice of solvent can also influence the self-assembly process and the resulting LNP characteristics utwente.nluniversiteitleiden.nl.
Optimizing these parameters ensures high encapsulation efficiencies, typically exceeding 90%, and the formation of structurally sound LNPs. The specific pKa of this compound will guide the selection of optimal pH conditions for its effective use in LNP formulations caymanchem.comdcchemicals.combroadpharm.com.
| Parameter | Impact on LNP Characteristics | Typical Optimization Strategy |
| Flow Rate Ratio (FRR) | Particle size, PDI | Optimized to achieve desired size and homogeneity |
| Total Flow Rate (TFR) | Particle size, PDI | Optimized to achieve desired size and homogeneity |
| pH of Aqueous Phase | Ionizable lipid protonation, nucleic acid encapsulation efficiency | Acidic pH (e.g., pH 4) to protonate ionizable lipids |
| Lipid Concentration | Particle size, encapsulation efficiency | Optimized based on specific lipid composition and desired outcome |
Comprehensive Biophysical Characterization of this compound LNPs
Rigorous biophysical characterization is essential to confirm the quality, consistency, and performance of this compound-containing LNPs. A suite of analytical techniques is employed to assess critical quality attributes.
Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA) are standard methods for determining particle size and size distribution. A narrow PDI (typically <0.25) is indicative of a homogeneous population, which is crucial for predictable in vivo behavior researchgate.netnih.govresearchgate.netinsidetx.cominsidetx.com. LNPs formulated with this compound would be characterized for these parameters to ensure they fall within the desired range (often <100 nm) nih.govresearchgate.netnih.gov.
Zeta Potential: This measurement quantifies the surface charge of the LNPs, providing insights into their stability and potential interactions with biological components. A neutral or slightly negative zeta potential at physiological pH is desirable to minimize non-specific interactions nih.govresearchgate.netinsidetx.comnih.gov.
Morphology and Internal Structure: Cryogenic Transmission Electron Microscopy (Cryo-TEM) offers direct visualization of LNP morphology, shape, and internal organization, providing critical information about the integrity of the lipid shell and the encapsulation of the nucleic acid payload universiteitleiden.nlresearchgate.netinsidetx.cominsidetx.combiorxiv.org.
Encapsulation Efficiency (EE): Assays such as the OliGreen or Ribogreen assay are used to quantify the amount of nucleic acid successfully encapsulated within the LNPs. High EE (>90%) is a key indicator of formulation success nih.govresearchgate.netnih.govuniversiteitleiden.nlresearchgate.netsusupport.com.
These characterization techniques collectively ensure that LNPs formulated with this compound meet the stringent quality standards required for therapeutic applications.
| Characterization Technique | Measured Parameter(s) | Significance in LNP Formulation |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter, Polydispersity Index (PDI) | Assesses particle size and homogeneity, critical for stability and biodistribution. |
| Nanoparticle Tracking Analysis (NTA) | Particle size, concentration, PDI | Provides high-resolution tracking of individual particles, offering detailed size distribution. |
| Zeta Potential Measurement | Surface charge | Predicts colloidal stability and potential for non-specific interactions. |
| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Morphology, internal structure, size | Visualizes the physical form and internal organization of LNPs, confirming integrity. |
| Nucleic Acid Quantification Assays (e.g., OliGreen, Ribogreen) | Encapsulation Efficiency (EE) | Quantifies the amount of nucleic acid successfully loaded into the LNPs. |
Cellular and Subcellular Mechanisms of Dlin Mc4 Dma Mediated Nucleic Acid Delivery
Investigation of Cellular Internalization Pathways for Dlin-MC4-dma LNPs
The initial and critical step for LNP-mediated delivery is its internalization by the target cell. This process is not a passive event but rather an active, energy-dependent process mediated by the cell's own endocytic machinery. liposomes.ca The specific pathways involved can vary depending on the cell type, LNP size, and surface characteristics.
The cellular uptake of LNPs is predominantly governed by endocytosis, a process where the cell engulfs materials from its external environment. nih.govnih.gov Research into LNP uptake has identified several key endocytic mechanisms that may be involved. nih.govnih.gov These are ATP-dependent processes, as demonstrated by the significant reduction in LNP internalization at low temperatures (4°C) or following ATP depletion, which inhibits these active transport systems. liposomes.caresearchgate.net
Key endocytic pathways include:
Clathrin-mediated endocytosis: This is a receptor-mediated pathway that involves the formation of clathrin-coated pits on the cell membrane, which then invaginate to form vesicles containing the LNPs. nih.govnih.gov This is a common pathway for the uptake of many nanoparticles and macromolecules. nih.gov
Macropinocytosis: This mechanism involves the formation of large, irregular vesicles known as macropinosomes. nih.govnih.gov It is a non-specific form of endocytosis responsible for engulfing large amounts of extracellular fluid and particles. nih.gov The involvement of macropinocytosis can be investigated using specific inhibitors such as ethylisopropylamiloride (EIPA). umich.edu Studies have shown that larger LNPs may preferentially use this pathway. nih.gov
Caveolae-mediated endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae. It is a clathrin-independent mechanism that is inhibited by cholesterol depletion in the cell membrane. nih.gov
Phagocytosis: Primarily carried out by specialized cells like macrophages, phagocytosis involves the engulfment of large particles. liposomes.canih.gov While not the primary uptake route in most target cells for gene therapy (like hepatocytes), it is a relevant pathway in immune cells. liposomes.ca
Table 1: Major Endocytic Pathways for LNP Internalization
| Pathway | Key Characteristics | Common Inhibitors | Reference |
|---|---|---|---|
| Clathrin-Mediated Endocytosis | Receptor-mediated; forms small (~120 nm) clathrin-coated vesicles. | Pitstop2, Chlorpromazine | nih.govumich.edu |
| Macropinocytosis | Actin-driven; forms large (>0.2 µm) vesicles (macropinosomes); less specific. | Ethylisopropylamiloride (EIPA) | umich.eduresearchgate.net |
| Caveolae-Mediated Endocytosis | Involves flask-shaped pits called caveolae; lipid raft-dependent. | Filipin, Nystatin | nih.gov |
| Phagocytosis | Engulfment of large particles; primarily in specialized phagocytic cells. | Cytochalasin D | liposomes.ca |
While endocytosis provides the general mechanism for uptake, the initial binding of LNPs to the cell surface, which significantly enhances internalization, is often mediated by specific ligand-receptor interactions. For LNPs targeting the liver, a crucial interaction involves the adsorption of endogenous Apolipoprotein E (ApoE) from the bloodstream onto the LNP surface. nih.gov This ApoE-coated LNP is then recognized by the low-density lipoprotein receptor (LDLR), which is highly expressed on the surface of hepatocytes. nih.govresearchgate.net This ApoE/LDLR-mediated pathway is a primary driver for the efficient hepatic uptake of LNPs. nih.gov
Beyond the endogenous ApoE pathway, LNPs can be engineered with specific targeting ligands on their surface to direct them to other cell types. researchgate.net These exogenous ligands bind to receptors that are overexpressed on the target cells, enhancing specificity and uptake. For example, cholesterol analogs can be incorporated into LNPs to alter intracellular circulation, potentially related to reduced recognition by the Niemann-Pick C1 (NPC1) protein, which can influence LNP trafficking. dcchemicals.com The strategic selection of ligands is a key area of research for expanding the therapeutic applications of LNPs beyond the liver. nih.gov
Intracellular Trafficking and Endosomal Escape Facilitated by this compound
Following internalization, the LNP is enclosed within an endosome. The subsequent escape of the nucleic acid cargo from this vesicle into the cytoplasm is widely considered the most significant bottleneck in the delivery process. nih.govnih.gov this compound and other ionizable lipids are specifically designed to overcome this barrier through a pH-sensitive mechanism.
The key to the function of this compound is its pKa, the pH at which it is 50% ionized. This compound has a pKa of approximately 6.93. caymanchem.com At the neutral pH of the bloodstream (around 7.4), the lipid is largely uncharged, which helps to minimize non-specific interactions and increase circulation time. However, as the endosome matures, its internal environment becomes progressively more acidic, with the pH dropping to around 5.5-6.5. nih.govunica.it
In this acidic environment, which is below the pKa of this compound, its dimethylamino headgroup becomes protonated, conferring a net positive charge to the lipid. unica.itnih.gov This positively charged LNP then interacts electrostatically with the negatively charged (anionic) lipids, such as phosphatidylserine, present on the inner leaflet of the endosomal membrane. nih.govresearchgate.net This interaction is believed to induce a structural change in the lipid mixture, promoting a phase transition from a stable lamellar bilayer structure to a non-bilayer, inverted hexagonal (HII) phase. nih.govnih.govresearchgate.net The formation of this fusogenic HII phase disrupts the integrity of the endosomal membrane, leading to its destabilization and the formation of pores or fusion events that allow the LNP contents to be released. nih.govnih.gov
Table 2: pKa Values of Selected Ionizable Lipids
| Ionizable Lipid | Approximate pKa | Reference |
|---|---|---|
| This compound | 6.93 | caymanchem.com |
| Dlin-MC3-DMA | 6.44 | nih.gov |
| DLinDMA | ~6.8 | nih.gov |
| DLin-KC2-DMA | ~6.7 | nih.gov |
Once the endosomal membrane is compromised, the nucleic acid cargo must be released from the LNP and enter the cytoplasm. The protonation of this compound not only facilitates membrane fusion but also helps to dissociate the electrostatic interaction between the cationic lipid and the anionic phosphate (B84403) backbone of the nucleic acid. nih.gov
This release process is, however, inefficient. Studies have estimated that only a very small fraction of the internalized nucleic acid, perhaps as low as 1-2%, successfully escapes the endo-lysosomal pathway to reach the cytoplasm. nih.govunica.it The majority of LNPs may remain trapped in endosomes, which eventually mature into late endosomes and fuse with lysosomes. nih.gov Within the lysosomes, the harsh environment, characterized by low pH and degradative enzymes, leads to the destruction of both the LNP and its cargo. nih.gov The dynamics of release are influenced by factors including the efficiency of membrane fusion and the speed at which the nucleic acid can diffuse away from the LNP structure into the cytosol. nih.gov
Post-Delivery Intracellular Fate of Nucleic Acid Cargo
After successful endosomal escape, the nucleic acid is released into the cytoplasm, but its journey is not over. The subsequent fate and ultimate therapeutic effect depend on the type of nucleic acid delivered.
siRNA: For gene silencing, the small interfering RNA (siRNA) must be loaded into a multi-protein complex known as the RNA-induced silencing complex (RISC). The RISC complex then uses the siRNA strand as a guide to find and cleave the complementary messenger RNA (mRNA), preventing its translation into a protein.
mRNA: Messenger RNA, upon release into the cytoplasm, must be recognized by ribosomes, the cell's protein-synthesis machinery. The ribosomes translate the genetic code carried by the mRNA to produce the desired therapeutic protein.
pDNA: Plasmid DNA has an additional barrier to overcome: the nuclear envelope. For transcription to occur, the DNA must be transported from the cytoplasm into the nucleus, a process that is typically restricted to molecules smaller than 40 kDa. nih.gov
Throughout this process, the nucleic acids are vulnerable to degradation by cytosolic nucleases. The LNP components themselves are also processed and metabolized by the cell. Lipids containing biodegradable linkages, such as esters, can be cleaved by cellular lipases, facilitating their clearance. liposomes.cadxycdn.com Conversely, nucleic acids that fail to escape the endosomal pathway are trafficked to lysosomes for degradation by enzymes like DNase II. nih.govuconn.edu The ultimate success of the therapy hinges on a sufficient quantity of the nucleic acid reaching its specific subcellular site of action before being cleared or degraded.
Transcriptional and Translational Activity of Delivered Genetic Material
The efficacy of a nucleic acid delivery system is ultimately determined by the functional outcome of its payload within the target cell. For lipid nanoparticles (LNPs) formulated with the ionizable cationic lipid this compound, the primary goal is the efficient release of encapsulated nucleic acids—such as small interfering RNA (siRNA) or messenger RNA (mRNA)—into the cytoplasm where the cellular machinery for transcription and translation resides. The unique chemical structure of this compound, particularly its acid dissociation constant (pKa), is pivotal for mediating this process.
This compound was developed through systematic structure-activity relationship studies aimed at maximizing the potency of LNP-siRNA formulations. caymanchem.comnih.gov These studies revealed that the potency of an ionizable lipid is strongly correlated with its pKa, with an optimal range identified for efficient in vivo gene silencing. nih.gov this compound possesses a pKa of 6.93, which allows the LNP to remain relatively neutral at physiological pH (around 7.4) in the bloodstream, and to become positively charged upon entering the acidic environment of the endosome. caymanchem.comnih.gov This protonation is the trigger for the subsequent release of the nucleic acid cargo into the cytosol, a prerequisite for its biological activity. nih.govnih.gov
The direct measure of the functional success of this compound-mediated delivery is the level of gene expression or gene silencing achieved. In preclinical studies, LNPs containing this compound and encapsulating siRNA targeted against the gene for mouse coagulation factor VII (F7) demonstrated a significant reduction in the corresponding gene expression levels in mice. caymanchem.com This indicates that the this compound LNP successfully transported the siRNA into the cytoplasm of hepatocytes, where it could engage with the RNA-induced silencing complex (RISC) to mediate the cleavage and subsequent degradation of the target F7 mRNA, thereby inhibiting its translation into protein. The high in vivo potency of such formulations underscores the efficiency of this compound in overcoming cellular barriers to make the genetic material available for interaction with the translational machinery. nih.gov
While much of the foundational work focused on siRNA, the principles of delivery are applicable to other nucleic acids like mRNA and plasmid DNA (pDNA). Studies comparing different ionizable lipids have shown that the choice of lipid significantly impacts the magnitude and location of protein production from a delivered mRNA or pDNA template. nih.govresearchgate.net For instance, research comparing the closely related DLin-MC3-DMA with other lipids for pDNA delivery revealed distinct profiles of gene expression across different organs, highlighting the lipid's role in determining translational outcomes. researchgate.net Although direct comparative data for this compound in mRNA expression is less prevalent, its structural and chemical similarities to these well-studied lipids suggest it operates on the same principles, where efficient endosomal escape leads to higher cytosolic concentrations of the nucleic acid and, consequently, more robust translational activity. nih.govresearchgate.net
| Feature | Finding | Implication for Activity |
| pKa Value | 6.93 caymanchem.com | Facilitates endosomal escape by becoming protonated in the acidic endosome, releasing the nucleic acid into the cytosol for activity. nih.gov |
| In Vivo Gene Silencing | LNPs with this compound effectively reduce Factor VII gene expression in mice. caymanchem.com | Demonstrates successful delivery of functional siRNA to the cytoplasm, leading to suppression of target mRNA translation. |
| Structure-Activity Relationship | Optimized from a series of lipids to maximize potency. nih.gov | The chemical structure is fine-tuned for efficient intracellular delivery and payload release, enhancing biological effect. |
Pathways for Nucleic Acid Degradation and Stability Enhancement
A primary challenge for nucleic acid-based therapeutics is their inherent instability in biological environments. nih.govresearchgate.net Naked nucleic acids are rapidly degraded by nucleases present in the bloodstream and within cells. researchgate.netencyclopedia.pub The formulation of nucleic acids within LNPs using lipids like this compound is a critical strategy to protect the cargo and enhance its stability.
Protection from Extracellular Degradation: Upon administration, the LNP shell provides a protective barrier, shielding the encapsulated RNA or DNA from degradation by serum ribonucleases (RNases) and deoxyribonucleases (DNases). nih.govencyclopedia.pub This encapsulation is essential for the nucleic acid to survive transit through the bloodstream and reach the target tissue. encyclopedia.pub
Avoiding Intracellular Degradation Pathways: Once internalized by a cell via endocytosis, the LNP and its cargo are trafficked through the endo-lysosomal pathway. nih.gov This pathway represents a significant hurdle, as maturation of the endosome into a lysosome would expose the nucleic acid to a harsh environment rich in various degradative hydrolases and nucleases, leading to its destruction. nih.govnih.gov
The key to avoiding this fate lies in the process of endosomal escape, which is mediated by this compound. As the endosome acidifies, the tertiary amine group of this compound becomes protonated. nih.govmdpi.com This induces a positive charge in the lipid, facilitating an interaction with negatively charged anionic lipids present in the endosomal membrane. nih.govupenn.edu This interaction is thought to disrupt the integrity of the endosomal membrane, possibly through the formation of a non-bilayer hexagonal phase, creating pores or causing fusion that allows the nucleic acid payload to be released from the endosome into the relative safety of the cytoplasm. nih.govnih.govupenn.edu By escaping the endosome, the nucleic acid evades transport to the lysosome, the primary site for cellular degradation of foreign material. nih.govnih.gov
Strategies for Stability Enhancement: Beyond the protection afforded by the LNP itself, the stability of the nucleic acid cargo can be further enhanced through other strategies that are often used in conjunction with LNP delivery systems.
Chemical Modifications: The nucleic acids themselves can be chemically modified to resist enzymatic degradation. For siRNA and antisense oligonucleotides, modifications to the phosphate backbone (e.g., phosphorothioate (B77711) linkages) or the sugar moiety (e.g., 2'-O-methyl, 2'-fluoro) can increase their half-life within the cell. nih.govnih.gov For mRNA, using modified nucleosides like pseudouridine (B1679824) can enhance stability and reduce immunogenicity. nih.gov
Structural Formulation: The dense packing of nucleic acids on the surface of certain nanostructures, such as spherical nucleic acids (SNAs), has been shown to confer resistance to nuclease degradation. nih.gov While distinct from the core-encapsulated structure of a typical this compound LNP, the principles of shielding the nucleic acid from enzymatic attack are similar.
Preclinical Research Investigations Utilizing Dlin Mc4 Dma for Gene Modulation
In Vivo Research Models for Dlin-MC4-dma LNP Applications
Preclinical Efficacy Assessment in Disease Models
Preclinical studies have demonstrated the potential of this compound as a component in lipid nanoparticles (LNPs) for gene delivery applications. In particular, its efficacy has been assessed in models targeting specific gene expression.
Factor VII Gene Knockdown: Lipid nanoparticles formulated with this compound and encapsulating small interfering RNA (siRNA) targeting the gene encoding mouse coagulation factor VII (F7) have shown the ability to reduce gene expression levels in vivo in mice caymanchem.com. This indicates this compound's capacity to facilitate the delivery of gene silencing agents to relevant tissues, thereby modulating the expression of target genes involved in biological processes such as blood coagulation.
| Target Gene/Process | Lipid Nanoparticle Component | Efficacy Demonstrated | Model System | Reference |
| Factor VII (F7) | This compound + siRNA | Reduced gene expression | Mice | caymanchem.com |
Comparative Analysis of this compound with Other Ionizable Lipids in Preclinical Settings
The development of effective gene therapies relies heavily on the performance characteristics of ionizable lipids used in LNP formulations. Comparisons with established lipids like DLin-MC3-DMA (MC3) and ALC-0315 provide insights into the relative strengths and potential applications of this compound.
Performance Comparisons with Benchmark Ionizable Lipids
This compound, DLin-MC3-DMA (MC3), and ALC-0315 are all ionizable cationic lipids that have been investigated for their roles in RNA delivery. MC3 is recognized as the first ionizable lipid used in an FDA-approved siRNA therapy and is also employed in mRNA vaccines nih.govnih.govresearchgate.netsigmaaldrich.com. ALC-0315 is structurally similar to lipids used in SARS-CoV-2 mRNA vaccines nih.govnih.govresearchgate.netsigmaaldrich.com.
Efficacy in Gene Silencing: Preclinical studies comparing MC3 and ALC-0315 have highlighted differences in their performance. In experiments targeting coagulation factor VII (FVII) in hepatocytes and ADAMTS13 in hepatic stellate cells (HSCs) in mice, LNPs containing ALC-0315 achieved a 2-fold greater knockdown of FVII and a 10-fold greater knockdown of ADAMTS13 compared to LNPs formulated with MC3, when administered at a dose of 1 mg/kg siRNA nih.govnih.gov. This suggests that ALC-0315 may offer superior potency for certain gene silencing targets in liver cells. This compound has also demonstrated efficacy in reducing Factor VII gene expression in mice caymanchem.com, positioning it as a viable candidate for similar applications.
General Potency and Delivery: ALC-0315 has been described as more potent and efficient in delivering siRNA to both hepatocytes and HSCs compared to MC3 ubc.ca. This enhanced transfection potency is speculated to arise from improved endosomal escape mechanisms mediated by ALC-0315-containing LNPs nih.gov. While direct comparative data for this compound against these benchmarks across a broad range of targets is limited in the provided literature, its demonstrated efficacy in Factor VII knockdown indicates a functional capacity for gene delivery.
Comparative Toxicity Considerations: While ALC-0315 exhibited higher potency, it also led to an increase in liver toxicity markers (ALT and bile acids) at a high dose of 5 mg/kg, whereas MC3 LNPs did not show similar effects at the same dose nih.gov. This suggests a potential trade-off between potency and safety at higher concentrations for ALC-0315, highlighting the importance of careful formulation and dose selection, and underscoring the need for comprehensive safety evaluations for all ionizable lipids, including this compound.
| Ionizable Lipid | Benchmark Target | Comparative Efficacy (vs. MC3) | Liver Toxicity (High Dose) | Reference |
| This compound | Factor VII | Reduces gene expression | Not specified | caymanchem.com |
| DLin-MC3-DMA (MC3) | Factor VII | Baseline | No increase | nih.govnih.gov |
| ALC-0315 | Factor VII | 2-fold greater knockdown | Increased | nih.govnih.gov |
| DLin-MC3-DMA (MC3) | ADAMTS13 | Baseline | No increase | nih.govnih.gov |
| ALC-0315 | ADAMTS13 | 10-fold greater knockdown | Increased | nih.govnih.gov |
Delineating Structure-Activity Relationships for Enhanced Delivery Potency
Understanding the relationship between the chemical structure of ionizable lipids and their delivery potency is crucial for optimizing LNP formulations.
This compound Structure: this compound is characterized by its chemical structure: 5-(dimethylamino)-pentanoic acid, (10Z,13Z)-1-(9Z,12Z)-9,12-octadecadien-1-yl-10,13-nonadecadien-1-yl ester caymanchem.com. It is classified as an ionizable cationic lipid with a pKa of 6.93 caymanchem.com. This structure features a dimethylamino-pentanoic acid head group and unsaturated fatty acid ester tails, which are common features in ionizable lipids designed for gene delivery.
While specific structure-activity relationship studies dissecting this compound's precise structural contributions to its potency were not detailed in the provided results, its classification as an ionizable lipid with unsaturated tails places it within the established framework of LNP lipid design principles aimed at optimizing gene delivery.
Investigation of Cell-Type and Tissue Specificity in Delivery Profiles
The ability of LNPs to target specific cell types and tissues is paramount for therapeutic efficacy and minimizing off-target effects.
Liver Targeting: Lipid nanoparticles generally exhibit a propensity to accumulate in the liver due to various physiological factors nih.govnih.govubc.ca. Studies comparing MC3 and ALC-0315 have investigated their delivery to distinct liver cell populations, namely hepatocytes and hepatic stellate cells (HSCs) nih.govnih.govubc.ca. These comparisons revealed that ALC-0315-based LNPs can achieve greater silencing of mRNA targets in both hepatocytes and HSCs compared to MC3-based LNPs nih.gov. It has been suggested that ALC-0315 may exert its effect through broader transfection potency in liver cells rather than through specific cell-type targeting, possibly due to enhanced endosomal escape nih.gov. Given this compound's demonstrated efficacy in reducing Factor VII, a liver-produced protein, its delivery profile is likely to involve liver accumulation, consistent with general LNP behavior.
Brain Targeting: In the context of central nervous system (CNS) delivery, studies have explored various LNP formulations. For example, TD5 brain-targeting lipid nanoparticles (BLNPs) have been shown to outperform DLin-MC3-DMA LNPs in delivering mRNA to the brain following intrathecal injection, demonstrating expression in neurons and astrocytes researchgate.net. While this compound's specific performance in CNS delivery has not been detailed in the provided results, its structural characteristics as an ionizable lipid suggest it could be a candidate for optimization in brain-targeting formulations, potentially through modifications to its headgroup or tail structures.
This compound Specificity: The primary preclinical data available for this compound pertains to its efficacy in reducing Factor VII gene expression in mice caymanchem.com, implying a degree of liver tropism. However, detailed investigations into its specific cell-type or tissue distribution beyond this implied liver targeting are not extensively covered in the provided literature. Further research would be needed to fully elucidate the tissue-specific delivery profiles of this compound.
Advanced Research Directions and Translational Perspectives for Dlin Mc4 Dma
Rational Design and Synthesis of Next-Generation Dlin-MC4-dma Analogues
The development of this compound was a significant step forward in LNP technology. However, the quest for improved efficacy and safety profiles necessitates the continuous rational design and synthesis of next-generation analogues. Research in this area is focused on modifying the core structure of this compound to refine its physicochemical properties. Key areas of innovation include the introduction of biodegradable moieties, such as ester bonds, into the lipid structure. This modification is intended to facilitate faster clearance of the lipid from the body, thereby reducing the potential for toxicity associated with lipid accumulation after multiple administrations.
Furthermore, the synthesis of analogues with varied lipid tails, headgroups, and linker chemistries is being explored to optimize the balance between potency and tolerability. For instance, altering the length and degree of saturation of the hydrocarbon tails can influence the fluidity of the LNP membrane and its ability to fuse with the endosomal membrane, a critical step for payload release. Similarly, modifications to the amino headgroup can fine-tune the pKa of the lipid, which is crucial for efficient nucleic acid encapsulation at low pH and payload release in the acidic environment of the endosome.
Table 1: Comparative Properties of Ionizable Lipids
| Feature | This compound | Next-Generation Analogues (Examples) | Rationale for Modification |
|---|---|---|---|
| Biodegradability | Limited | Introduction of ester or other cleavable linkers | Enhanced clearance, reduced potential for lipid accumulation and associated toxicity. |
| pKa | Optimized for siRNA delivery | Fine-tuning of pKa through headgroup modification | Improved efficiency of endosomal escape for various nucleic acid payloads (mRNA, CRISPR components). |
| Lipid Tails | Unsaturated chains | Varied chain length and saturation | Optimization of LNP stability, fluidity, and fusogenicity. |
| Targeting Moiety | Absent | Conjugation of ligands (e.g., antibodies, peptides) | Enhanced delivery to specific cell types or tissues, reducing off-target effects. |
Synergistic Integration of this compound LNPs with Genome Editing Technologies (e.g., CRISPR-Cas Systems)
The potential of genome editing technologies like CRISPR-Cas9 to treat genetic diseases is immense, but their clinical translation is heavily reliant on safe and efficient delivery systems. Lipid nanoparticles formulated with this compound and its analogues are promising non-viral vectors for delivering the necessary CRISPR components, such as Cas9 mRNA and guide RNA (gRNA), to target cells. ukchemicalsuppliers.co.uk The cationic nature of this compound facilitates the complexation of the negatively charged nucleic acid components of the CRISPR system, protecting them from degradation and enabling their transport across the cell membrane. ukchemicalsuppliers.co.uk
Optimizing LNP formulations for CRISPR delivery is an active area of research. This includes adjusting the lipid composition, such as the molar ratios of the ionizable lipid, helper lipids (e.g., DOPE, DSPC), cholesterol, and PEGylated lipids, to create LNPs with the ideal size, charge, and stability for delivering the relatively large CRISPR machinery. The goal is to achieve high editing efficiency in the target cells while minimizing off-target effects and immunogenicity.
Table 2: Key Considerations for LNP-mediated CRISPR-Cas9 Delivery
| Parameter | Importance | Research Focus |
|---|---|---|
| Payload | Co-delivery of Cas9 mRNA and gRNA | Ensuring the integrity and stoichiometric ratio of both components within the LNP. |
| LNP Composition | Influences stability, transfection efficiency, and biodistribution | Optimization of lipid ratios to accommodate the size of CRISPR components and target specific cell types. |
| Endosomal Escape | Crucial for cytoplasmic delivery of the editing machinery | Engineering LNPs with enhanced fusogenic properties to efficiently release the payload from the endosome. |
| Targeting | Directing the editing machinery to specific tissues or organs | Incorporation of targeting ligands on the LNP surface to enhance specificity and reduce off-target editing. |
Computational Design and Predictive Modeling for Optimized this compound LNP Formulations
The traditional method of developing and optimizing LNP formulations through extensive experimental screening is both time-consuming and resource-intensive. ureiko-chem.com To accelerate this process, computational design and predictive modeling are emerging as powerful tools. Machine learning algorithms can be trained on large datasets of LNP formulations and their corresponding in vivo efficacy to identify the critical molecular features of ionizable lipids and formulation parameters that determine their performance. ureiko-chem.comureiko-chem.comdcchemicals.com
These predictive models can be used to virtually screen vast libraries of potential this compound analogues and LNP compositions to identify candidates with a high probability of success. dcchemicals.com Molecular dynamics simulations can further provide insights into the molecular mechanisms of LNP assembly, their interaction with nucleic acid payloads, and their behavior within a biological environment. ureiko-chem.comureiko-chem.comdcchemicals.com This in silico approach allows for a more rational and targeted design of LNP formulations, ultimately reducing the need for extensive empirical testing and accelerating the development of next-generation delivery systems.
Table 3: Parameters in Computational Modeling of LNP Formulations
| Modeling Approach | Key Input Parameters | Predicted Outputs |
|---|---|---|
| Machine Learning | Chemical structure of ionizable lipid, LNP composition (molar ratios), nucleic acid payload, in vivo efficacy data (e.g., protein expression, gene silencing). ureiko-chem.comdcchemicals.com | Predicted efficacy of new LNP formulations, identification of key structural features for optimal performance. ureiko-chem.com |
| Molecular Dynamics | Atomic coordinates of lipids and payload, solvent conditions, temperature, pressure. dcchemicals.com | LNP self-assembly, morphology, stability, payload encapsulation efficiency, interaction with cell membranes. ureiko-chem.comdcchemicals.com |
Future Research Directions in Expanding the Scope of this compound-Mediated Delivery
The future of this compound and its next-generation analogues extends beyond their current applications. A major focus of future research is to overcome the current limitations of LNP technology, such as the predominant delivery to the liver. Developing LNPs with the ability to target other tissues and cell types, such as the lungs, spleen, or specific immune cells, would significantly broaden the therapeutic applications of nucleic acid-based drugs. This could be achieved through the incorporation of specific targeting ligands onto the LNP surface or by designing lipids with intrinsic tissue-tropic properties.
Another promising avenue of research is the development of multi-payload delivery systems. LNPs could be engineered to carry a combination of therapeutic agents, such as an mRNA encoding a therapeutic protein and a small molecule drug, to achieve synergistic effects. Furthermore, the development of stimuli-responsive LNPs that release their payload only in response to specific triggers within the target microenvironment, such as changes in pH or the presence of certain enzymes, could further enhance the precision and efficacy of drug delivery. The continued refinement of this compound and the broader class of ionizable lipids will be instrumental in realizing the full potential of nucleic acid-based therapies for a wide range of diseases.
Q & A
Q. What are the critical experimental parameters for synthesizing Dlin-MC4-dma with high purity?
Q. How should researchers characterize newly synthesized this compound batches to confirm structural fidelity?
Methodological guidance:
- Employ tandem spectroscopic techniques (e.g., FTIR for functional groups, NMR for stereochemical confirmation).
- Validate purity via HPLC with UV detection at λ = 254 nm, ensuring retention time matches established standards.
- Document all procedural details (e.g., solvent gradients, column specifications) in supplementary materials to enable replication .
Q. What analytical techniques are essential for quantifying this compound in biological matrices?
Q. How can conflicting pharmacokinetic data from independent studies on this compound be systematically resolved?
Methodological guidance:
- Conduct meta-analyses using PRISMA-DTA frameworks to assess study heterogeneity (e.g., dosing regimens, species-specific metabolism) .
- Reconcile discrepancies via cross-validation assays under standardized conditions (e.g., identical cell lines, buffer compositions) .
- Apply molecular dynamics simulations to evaluate binding affinity variations across experimental setups .
Q. What strategies validate the reproducibility of this compound’s bioactivity across laboratories?
Methodological guidance:
- Distribute aliquots of a centralized reference standard to participating labs.
- Use blinded, randomized plate designs in bioassays (e.g., IC determinations) with predefined acceptance criteria (e.g., ±20% variability).
- Perform inter-lab statistical analysis (ANOVA or mixed-effects models) to identify outlier methodologies .
Q. How should researchers design experiments to investigate structure-activity relationships (SAR) of this compound derivatives?
Methodological guidance:
- Implement rational design using computational tools (e.g., Schrödinger’s Glide for docking studies) to prioritize synthetic targets.
- Validate predictions via high-throughput screening (HTS) with dose-response curves (10-point dilutions).
- Apply QSAR models to correlate substituent effects with activity, reporting coefficients of determination (R) and cross-validation metrics .
Q. What frameworks address discrepancies between in vitro and in vivo efficacy data for this compound formulations?
Methodological guidance:
- Conduct pharmacokinetic-pharmacodynamic (PK/PD) bridging studies using physiologically based modeling (e.g., GastroPlus™).
- Analyze tissue distribution via radiolabeled tracer techniques to quantify target engagement.
- Use Bayesian statistics to integrate sparse in vivo data with robust in vitro datasets .
Q. How can machine learning enhance predictive modeling of this compound’s physicochemical properties?
Methodological guidance:
- Curate training datasets from public repositories (e.g., ChEMBL, PubChem) with descriptors like logP, pKa, and solubility.
- Train neural networks or random forest models, reporting mean absolute error (MAE) and R on test sets.
- Validate predictions experimentally, with iterative model refinement based on new data .
Q. What ethical and technical frameworks guide the sharing of proprietary this compound data without compromising scientific rigor?
Methodological guidance:
- Anonymize sensitive data (e.g., synthetic routes) while disclosing critical physicochemical and biological endpoints.
- Implement controlled-access repositories compliant with FAIR principles (Findable, Accessible, Interoperable, Reusable).
- Use Data Management Plans (DMPs) to outline preservation protocols and metadata standards .
Data Management & Reporting Standards
Q. What are the minimum documentation requirements for publishing this compound research?
Methodological guidance:
- Include detailed synthesis protocols, spectral validation data, and purity metrics in main texts or supplementary files.
- Adhere to journal-specific guidelines (e.g., Beilstein Journal’s limits on compound data in main manuscripts) .
- Reference prior studies using Digital Object Identifiers (DOIs) to ensure traceability .
Q. How should researchers structure Data Management Plans (DMPs) for this compound projects?
Methodological guidance:
- Define data types (raw spectra, bioassay results) and preservation formats (SMILES strings, .mzML files).
- Specify repositories (e.g., Zenodo, Figshare) and access tiers (public, embargoed).
- Align with funder mandates (e.g., MRC’s DMP templates) and integrate FAIR compliance checks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
